Cas no 158274-98-7 (Glycine, (bR)-b,5-dihydroxy-2-[(R)-(2-hydroxyethyl)sulfinyl]-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether (9CI))
![Glycine, (bR)-b,5-dihydroxy-2-[(R)-(2-hydroxyethyl)sulfinyl]-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether (9CI) structure](https://de.kuujia.com/scimg/cas/158274-98-7x500.png)
158274-98-7 structure
Produktname:Glycine, (bR)-b,5-dihydroxy-2-[(R)-(2-hydroxyethyl)sulfinyl]-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether (9CI)
Glycine, (bR)-b,5-dihydroxy-2-[(R)-(2-hydroxyethyl)sulfinyl]-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-[[10-ethyl-2,13-dihydroxy-15-(2-hydroxyethylsulfinyl)-6,10-dimethyl-3-(methylamino)-4,7-dioxo-11-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(16),12,14-triene-9-carbonyl]amino]acetic acid
- Glycine, (bR)-b,5-dihydroxy-2-[(R)-(2-hydroxyethyl)sulfinyl]-N-methyl-L-tyrosyl-L-valyl-3-hydr...
- Glycine, (bR)-b,5-dihydroxy-2-[(R)-(2-hydroxyethyl)sulfinyl]-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®
- (beta-R)-beta,5-Dihydroxy-2-((R)-(2-hydroxyethyl)sulfinyl)-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucylglycine cyclic (1(sup 5)-3)-ether
- 3)-ether (9CI)
- Glycine, (beta-R)-beta,5-dihydroxy-2-((R)-(2-hydroxyethyl)sulfinyl)-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-, cyclic (1(sup 5)-3)-ether
- Glycine, threo-beta,5-dihydroxy-2-((2-hydroxyethyl)sulfinyl)-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-, cyclic (1(5)-3)-ether, (R)-
- Ustiloxin C
- 2-[[3-ethyl-11,15-dihydroxy-13-(2-hydroxyethylsulfinyl)-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]amino]acetic acid
- CHEBI:176049
- N-{[3-Ethyl-6,9,11,15-tetrahydroxy-13-(2-hydroxyethanesulfinyl)-3,7-dimethyl-10-(methylamino)-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(16),5,8,12,14-pentaen-4-yl](hydroxy)methylidene}glycine
- 158274-98-7
- 2-[[3-ethyl-11,15-dihydroxy-13-(2-hydroxyethylsulinyl)-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]amino]acetic acid
- DTXSID40935882
- Glycine, (bR)-b,5-dihydroxy-2-[(R)-(2-hydroxyethyl)sulfinyl]-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether (9CI)
-
- Inchi: InChI=1S/C23H34N4O10S/c1-5-23(3)19(22(35)25-10-16(30)31)27-20(33)11(2)26-21(34)17(24-4)18(32)12-8-14(37-23)13(29)9-15(12)38(36)7-6-28/h8-9,11,17-19,24,28-29,32H,5-7,10H2,1-4H3,(H,25,35)(H,26,34)(H,27,33)(H,30,31)
- InChI-Schlüssel: GLUWKRSBTMPQNR-UHFFFAOYSA-N
- Lächelt: OC(CNC(C1NC(=O)C(C)NC(=O)C(NC)C(O)C2C(=CC(O)=C(C=2)OC1(C)CC)S(CCO)=O)=O)=O
Berechnete Eigenschaften
- Genaue Masse: 558.2
- Monoisotopenmasse: 558.2
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 8
- Anzahl der Akzeptoren für Wasserstoffbindungen: 12
- Schwere Atomanzahl: 38
- Anzahl drehbarer Bindungen: 8
- Komplexität: 907
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 6
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 243Ų
- XLogP3: -4.6
Experimentelle Eigenschaften
- Dichte: 1.49
- Siedepunkt: 1010.6°Cat760mmHg
- Flammpunkt: 565°C
- Brechungsindex: 1.644
Glycine, (bR)-b,5-dihydroxy-2-[(R)-(2-hydroxyethyl)sulfinyl]-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether (9CI) Verwandte Literatur
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
158274-98-7 (Glycine, (bR)-b,5-dihydroxy-2-[(R)-(2-hydroxyethyl)sulfinyl]-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether (9CI)) Verwandte Produkte
- 1261891-11-5(3-(3-Acetylphenyl)-4-chlorobenzoic acid)
- 941996-62-9(N-2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl-N'-(3-nitrophenyl)ethanediamide)
- 2171447-31-5((2S)-4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,4-trimethylpentanamido-2-hydroxybutanoic acid)
- 1033193-94-0(4-(2,3-difluorophenyl)but-3-en-2-one)
- 953756-01-9(Amino(5-bromo-2-fluorophenyl)acetonitrile)
- 1232841-78-9(5,7-Dichloro-2-(ethylaminomethyl)-8-hydroxy-3-methylquinazolin-4-one;hydrobromide)
- 2169383-34-8(3-(4-chloro-2-methylphenyl)-1,1-difluoropropan-2-amine)
- 872976-26-6(N-{3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-(4-fluorophenyl)methylethanediamide)
- 893583-48-7(2-{(2-chlorophenyl)methylamino}butan-1-ol)
- 2229356-35-6(1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)cyclopentan-1-amine)
Empfohlene Lieferanten
BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
CN Lieferant
Reagenz

Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
